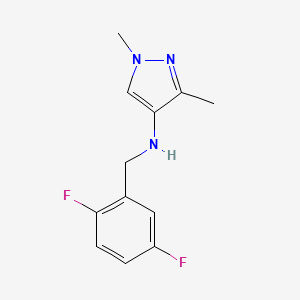

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Description

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1,3-dimethyl-substituted pyrazole core and a 2,5-difluorobenzylamine moiety. Pyrazole-based compounds are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including kinase inhibition and antimicrobial activity. The fluorine atoms on the benzyl group likely enhance metabolic stability and modulate lipophilicity, while the methyl groups on the pyrazole may influence steric interactions and solubility. Structural elucidation of such compounds often employs crystallographic tools like SHELXL and visualization software such as WinGX/ORTEP.

Properties

Molecular Formula |

C12H13F2N3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C12H13F2N3/c1-8-12(7-17(2)16-8)15-6-9-5-10(13)3-4-11(9)14/h3-5,7,15H,6H2,1-2H3 |

InChI Key |

HEFVABBKRKDMAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NCC2=C(C=CC(=C2)F)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-difluorobenzylamine and 1,3-dimethyl-1H-pyrazole.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has shown promising biological activities that can be categorized as follows:

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For instance:

- Inhibition Studies : The compound has been investigated for its potential to inhibit enzymes associated with inflammatory pathways and cancer cell proliferation.

- Cell Line Studies : In vitro studies have demonstrated significant growth inhibition against various cancer cell lines.

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HCT-116 | 56.53 |

These results highlight the compound's potential as an anticancer agent.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Study on Anticancer Properties :

-

Mechanistic Insights :

- Research focusing on the mechanism of action revealed that the difluorobenzyl group enhances binding affinity to specific biological targets, potentially leading to selective inhibition of cancer-related pathways.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Group Analysis

Key differences between N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine and analogs lie in substitution patterns and functional groups. For example:

- The carboxamide in 6b enhances hydrogen-bonding capacity, whereas the amine in the target compound may prioritize basicity and solubility. The tert-butyl and hydroxyphenyl groups in 6b increase steric bulk and polarity, which could reduce membrane permeability compared to the smaller methyl groups in the target compound.

2.3. Crystallographic and Conformational Insights

Structural optimization and comparison rely heavily on tools like SHELXL for refinement and WinGX/ORTEP for visualization. For instance:

- The dihedral angle between the pyrazole and benzyl group in the target compound may differ from 6b due to steric effects from methyl vs. carboxamide groups.

- Crystallographic data (unavailable in the provided evidence) would clarify packing efficiency and intermolecular interactions, critical for drug formulation.

Biological Activity

N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine, with the CAS number 1006449-75-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C13H15F2N3

Molecular Weight : 251.28 g/mol

CAS Number : 1006449-75-7

The compound features a pyrazole core substituted with a difluorobenzyl group, which is essential for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Antimicrobial | Activity against various pathogens |

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives indicate that modifications on the benzyl group significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine can enhance binding affinity to target proteins.

Key Findings:

- Fluorination : The presence of fluorine atoms increases the lipophilicity and may improve the compound's ability to cross cellular membranes.

- Substitution Patterns : Variations in substitution on the pyrazole ring can lead to differences in inhibitory potency against specific biological targets.

Case Studies

-

Antitumor Efficacy :

A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. This compound was found to inhibit cell proliferation in a dose-dependent manner, showcasing its potential as an antitumor agent. -

Anti-inflammatory Mechanism :

Research indicated that this compound could inhibit the p38 MAP kinase pathway, which is critical in inflammatory responses. This inhibition correlated with reduced levels of pro-inflammatory cytokines in vitro.

Table 2: Case Study Results

Q & A

Basic: What synthetic methodologies are typically employed to prepare N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine?

Answer:

The synthesis commonly involves alkylation of 1,3-dimethyl-1H-pyrazol-4-amine with 2,5-difluorobenzyl chloride (CAS RN: [452-07-3]) under basic conditions. Key steps include:

- Reagent optimization : Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance nucleophilic substitution .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

- Yield improvement : Temperature control (e.g., 35–60°C) and extended reaction times (24–48 hours) may be necessary, as seen in analogous pyrazole syntheses .

Basic: How is the structural identity of this compound confirmed?

Answer:

- Spectroscopic analysis :

- X-ray crystallography : For unambiguous confirmation, collect single-crystal data and refine using SHELXL (R-factor <0.05) .

Advanced: What strategies resolve contradictions in crystallographic data during structure refinement?

Answer:

- SHELXL tools : Apply restraints/constraints for disordered regions (e.g., fluorine atoms) and use TWIN/BASF commands for twinned crystals .

- Validation : Cross-check hydrogen bonding distances against Etter’s graph-set norms (e.g., R₂²(8) motifs for N–H···N interactions) .

- Software integration : Validate refinement with PLATON/ADDSYM to detect missed symmetry .

Advanced: How are hydrogen bonding networks analyzed in the crystal structure?

Answer:

- Graph-set analysis : Categorize motifs (e.g., chains, rings) using Mercury or CrystalExplorer. For example, N–H···F interactions may form C(4) chains .

- Energy frameworks : Compute interaction energies (e.g., CE-B3LYP/6-31G**) to quantify packing stability .

- Comparative studies : Benchmark against related pyrazoles (e.g., 3,5-dimethyl derivatives) to identify substituent effects on packing .

Advanced: What computational methods study molecular interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with PyRx to dock into receptor sites (e.g., dopamine D₂ for antipsychotic analogs). Set grid boxes to cover binding pockets .

- MD simulations : Run 100-ns trajectories in GROMACS with AMBER force fields to assess stability of ligand-receptor complexes .

- Binding free energy : Calculate ΔG using MM-PBSA, focusing on electrostatic contributions from fluorine substituents .

Basic: What analytical techniques assess the purity of synthesized material?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm). Purity >95% is typical for research-grade compounds .

- Elemental analysis : Match C/H/N percentages within 0.3% of theoretical values .

- Melting point : Compare to literature values (e.g., 104–107°C for related pyrazoles) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified benzyl (e.g., 2,4-difluoro) or pyrazole (e.g., 5-methyl) groups .

- In vitro assays : Test receptor binding (e.g., radioligand displacement for CNS targets) and functional activity (e.g., cAMP modulation) .

- QSAR modeling : Use MOE or Schrödinger to correlate logP/polar surface area with activity, prioritizing low-seizure-risk scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.